Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
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Overview
Description
Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is a chemical compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide typically involves the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with potassium sulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl sulfanide
- Dimedone derivatives
Uniqueness
Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is unique due to its specific structural features, such as the presence of the 7,7-dimethyl group and the sulfanide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
potassium;7,7-dimethyl-5-oxo-6,8-dihydroquinazoline-2-thiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.K/c1-10(2)3-7-6(8(13)4-10)5-11-9(14)12-7;/h5H,3-4H2,1-2H3,(H,11,12,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNYXSDHSWADHN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)[S-])C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11KN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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